Cas no 67528-34-1 ((2S,4S)-5,5,5-trichloro-4-methyl-2-[(S)-methyl-(4,4,4-trichloro-3-methyl-butyryl)-amino]-pentanoic acid (S)-1-thiazol-2-yl-ethylamide)

(2S,4S)-5,5,5-trichloro-4-methyl-2-[(S)-methyl-(4,4,4-trichloro-3-methyl-butyryl)-amino]-pentanoic acid (S)-1-thiazol-2-yl-ethylamide structure
67528-34-1 structure
Nome del prodotto:(2S,4S)-5,5,5-trichloro-4-methyl-2-[(S)-methyl-(4,4,4-trichloro-3-methyl-butyryl)-amino]-pentanoic acid (S)-1-thiazol-2-yl-ethylamide
Numero CAS:67528-34-1
MF:C17H23Cl6N3O2S
MW:546.166417360306
CID:2012977
PubChem ID:128257

(2S,4S)-5,5,5-trichloro-4-methyl-2-[(S)-methyl-(4,4,4-trichloro-3-methyl-butyryl)-amino]-pentanoic acid (S)-1-thiazol-2-yl-ethylamide Proprietà chimiche e fisiche

Nomi e identificatori

    • (2S,4S)-5,5,5-trichloro-4-methyl-2-[(S)-methyl-(4,4,4-trichloro-3-methyl-butyryl)-amino]-pentanoic acid (S)-1-thiazol-2-yl-ethylamide
    • Dysedenin
    • dysidenin
    • dysidenine
    • (2R,4S)-5,5,5-Trichloro-4-methyl-2-[methyl[(S)-4,4,4-trichloro-3-methyl-1-oxobutyl]amino]-N-[(S)-1-(2-thiazolyl)ethyl]pentanamide
    • 67528-34-1
    • Isodysidenin
    • (+)-Isodysidenin
    • DTXSID50984205
    • 5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanamide
    • Isodysidenine
    • 65647-65-6
    • Pentanamide, 5,5,5-trichloro-4-methyl-2-(methyl(4,4,4-trichloro-3-methyl-1-oxobutyl)amino)-N-(1-(2-thiazolyl)ethyl)-
    • 5,5,5-trichloro-4-methyl-2-[methyl-(4,4,4-trichloro-3-methyl-1-oxobutyl)amino]-N-[1-(2-thiazolyl)ethyl]pentanamide
    • 5,5,5-Trichloro-4-methyl-2-[methyl(4,4,4-trichloro-3-methylbutanoyl)amino]-N-[1-(1,3-thiazol-2-yl)ethyl]pentanimidic acid
    • Inchi: InChI=1S/C17H23Cl6N3O2S/c1-9(16(18,19)20)7-12(14(28)25-11(3)15-24-5-6-29-15)26(4)13(27)8-10(2)17(21,22)23/h5-6,9-12H,7-8H2,1-4H3,(H,25,28)
    • Chiave InChI: BFVRAKVNXYQMID-UHFFFAOYSA-N
    • Sorrisi: CC(CC(N(C)C(=O)CC(C)C(Cl)(Cl)Cl)C(=O)NC(C)c1nccs1)C(Cl)(Cl)Cl

Proprietà calcolate

  • Massa esatta: 544.961
  • Massa monoisotopica: 542.964
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 8
  • Complessità: 572
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 4
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.6
  • Superficie polare topologica: 90.5Ų

Proprietà sperimentali

  • Densità: 1.423
  • Punto di ebollizione: 627.6°Cat760mmHg
  • Punto di infiammabilità: 333.4°C
  • Indice di rifrazione: 1.56
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd